molecular formula C11H15NO3 B7868098 (2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

(2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B7868098
M. Wt: 209.24 g/mol
InChI Key: DXGNDDYTXLSPCE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO3 This compound is a derivative of phenylalanine, an essential amino acid, and features a methoxy group and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-methoxy-3-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.

    Amino Acid Formation: The amine is then subjected to a Strecker synthesis, involving the reaction with potassium cyanide and ammonium chloride, followed by hydrolysis to yield the desired amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: 2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid.

    Reduction: 2-Amino-3-(4-methoxy-3-methylphenyl)propanol.

    Substitution: Derivatives with substituted amino groups.

Scientific Research Applications

(2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its structural features allow it to bind to active sites of enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a similar structure but lacking the methoxy and methyl groups.

    Tyrosine: Similar to phenylalanine but with a hydroxyl group on the aromatic ring.

    Methoxyphenylalanine: A derivative of phenylalanine with a methoxy group on the aromatic ring.

Uniqueness

(2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to specific molecular targets and alter its metabolic pathways compared to other similar compounds.

Properties

IUPAC Name

(2R)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)15-2)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGNDDYTXLSPCE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@H](C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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